molecular formula C13H14ClN3O2 B13122296 (S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride

(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride

Cat. No.: B13122296
M. Wt: 279.72 g/mol
InChI Key: XFDSKCBPHMGRTM-PPHPATTJSA-N
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Description

(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride is a chiral compound that features a bipyridine moiety attached to an aminopropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine and (S)-2-aminopropanoic acid.

    Coupling Reaction: The bipyridine moiety is coupled with the aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride may involve:

    Large-Scale Coupling: Utilizing automated reactors for the coupling reaction to ensure consistency and efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted aminopropanoic acid derivatives.

Scientific Research Applications

Chemistry

    Coordination Chemistry: The bipyridine moiety can act as a ligand, forming complexes with various metal ions.

    Catalysis: These metal complexes can be used as catalysts in organic reactions.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the amino group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid
  • ®-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid hydrochloride
  • (S)-3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride

Uniqueness

  • Chirality : The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
  • Bipyridine Position : The position of the bipyridine moiety can influence the compound’s coordination chemistry and reactivity.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11;/h1-7,10H,8,14H2,(H,17,18);1H/t10-;/m0./s1

InChI Key

XFDSKCBPHMGRTM-PPHPATTJSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N.Cl

Origin of Product

United States

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